molecular formula C12H11NO2 B174774 Ethyl quinoline-4-carboxylate CAS No. 10447-29-7

Ethyl quinoline-4-carboxylate

Cat. No. B174774
CAS RN: 10447-29-7
M. Wt: 201.22 g/mol
InChI Key: FJWYVZDPWAPMGN-UHFFFAOYSA-N
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Description

Ethyl quinoline-4-carboxylate is a derivative of quinoline, a natural heterocyclic aromatic compound . It is believed to exert its mechanism of action by binding to specific proteins in the body, including enzymes, receptors, and ion channels, thereby modulating their activity .


Synthesis Analysis

The synthesis of quinoline derivatives has been explored using various methods. For instance, a one-pot synthesis of 4-ethoxy-l,2,3,4-tetrahydroquinoline from a heterogeneous solution of nitroarene, ethanol, and TiO2 upon irradiation of UV light has been reported . Another method for the synthesis of 3-substituted quinoline-4-carboxylates involves the reaction of 3-morpholino-1-R-prop-2-en-1-ones with isatins in the presence of trimethylchlorosilane in aqueous alcohol .


Molecular Structure Analysis

The molecular structure of Ethyl quinoline-4-carboxylate is C12H11NO2 . In the title quinoline derivative, there is an intramolecular C—O hydrogen bond forming an S(6) graph-set motif . The molecule is essentially planar with the mean plane of the ethyl acetate group making a dihedral angle of 5.02 (3) with the ethyl 6-chloro-2-ethoxyquinoline mean plane .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. For example, when Quinolone ring Nitrogen was allylated, this led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, including Ethyl quinoline-4-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity . The unique structure of Ethyl quinoline-4-carboxylate could potentially be leveraged in the development of new anticancer drugs .

Antioxidant Activity

Quinoline derivatives, including Ethyl quinoline-4-carboxylate, have demonstrated antioxidant activity . This suggests potential applications in the treatment of diseases caused by oxidative stress .

Anti-inflammatory Activity

Quinoline derivatives have been found to exhibit anti-inflammatory activity . Ethyl quinoline-4-carboxylate could potentially be used in the development of new anti-inflammatory medications .

Antimalarial Activity

Quinoline derivatives have shown antimalarial activity . Ethyl quinoline-4-carboxylate could potentially be used in the synthesis of new antimalarial drugs .

Antituberculosis Activity

Quinoline derivatives have demonstrated antituberculosis activity . This suggests that Ethyl quinoline-4-carboxylate could have potential applications in the treatment of tuberculosis .

Synthetic Organic Chemistry

Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . Ethyl quinoline-4-carboxylate, as a quinoline derivative, could be used in various synthetic processes .

Industrial Chemistry

Quinolines also have a variety of applications in the field of industrial chemistry . Ethyl quinoline-4-carboxylate could potentially be used in various industrial processes .

Mechanism of Action

Target of Action

Ethyl quinoline-4-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to interact with a variety of biological targets due to their broad spectrum of bio-responses . .

Mode of Action

Quinoline derivatives are known to undergo both nucleophilic and electrophilic substitution reactions . The Gould–Jacobs reaction, a method for the preparation of quinolines, involves a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form a quinoline .

Biochemical Pathways

Quinoline derivatives are known to influence various biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that Ethyl quinoline-4-carboxylate may interact with multiple biochemical pathways.

Pharmacokinetics

The synthesis of quinoline derivatives has been achieved using green and clean methods, suggesting a potential for good bioavailability .

Result of Action

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that ethyl quinoline-4-carboxylate may have similar effects .

Action Environment

The synthesis of quinoline derivatives has been achieved using alternative reaction methods such as microwave, ultrasound-promoted synthesis, and photocatalytic synthesis (uv radiation), suggesting that these methods could potentially influence the compound’s action .

Safety and Hazards

When handling Ethyl quinoline-4-carboxylate, it is advised to avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Quinoline derivatives have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . Therefore, future research could focus on exploring greener and more sustainable chemical processes for the synthesis of quinoline derivatives . Furthermore, the medicinal importance of quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis potential could be further investigated .

properties

IUPAC Name

ethyl quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWYVZDPWAPMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299935
Record name ethyl quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl quinoline-4-carboxylate

CAS RN

10447-29-7
Record name 10447-29-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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